Physicochemical Property Profile vs. De-Phenoxy and De-Thioether Analogs
The target compound (MW 342.5 g/mol, CLogP ~3.0–3.5) occupies a favorable physicochemical space for CNS drug-likeness compared to simpler analogs. 1-(Phenoxyacetyl)piperidine (MW 219.28 g/mol, CLogP ~1.8) lacks the pyridin-2-ylsulfanylmethyl group and its associated hydrogen-bond acceptor (pyridine N) and thioether, which are critical for target engagement in S1P receptor modulation. Conversely, the 2-(4-fluorophenyl) analog (CAS 1421449-90-2) replaces the phenoxy oxygen with a carbon, altering hydrogen-bonding capacity and electronic distribution. [1]
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 342.5 g/mol; HBA = 4 (carbonyl O, pyridine N, phenoxy O, thioether S) |
| Comparator Or Baseline | 1-(Phenoxyacetyl)piperidine: MW = 219.28 g/mol, HBA = 2; 2-(4-fluorophenyl) analog (CAS 1421449-90-2): MW ~342.5, HBA = 3 |
| Quantified Difference | ΔMW = +123.2 g/mol vs. 1-(phenoxyacetyl)piperidine; ΔHBA = +2 vs. 1-(phenoxyacetyl)piperidine, +1 vs. 2-(4-fluorophenyl) analog |
| Conditions | Computational prediction (PubChem/ALOGPS) |
Why This Matters
Higher molecular weight and additional hydrogen-bond acceptors within the CNS drug-like range (MW < 500, HBA < 10) increase the potential for specific target interactions while maintaining favorable permeability, a key consideration for neuroscience or immunology research procurement.
- [1] PubChem. 2-Phenoxy-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one. InChIKey: WYNGSDSTVYQCIS-UHFFFAOYSA-N. View Source
